5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one
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Overview
Description
5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, a hydroxy group at the 6th position, a phenyl group at the 3rd position, and a propylsulfanyl group at the 2nd position of the pyrimidinone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidinone Ring: The initial step involves the condensation of an appropriate β-diketone with urea or thiourea under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Ethylation and Hydroxylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide, while the hydroxy group can be introduced via a hydroxylation reaction using hydrogen peroxide or a similar oxidizing agent.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction using propylthiol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 6th position can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group at the 3rd position can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Nucleophilic Addition: The carbonyl group at the 4th position can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Nucleophilic Addition: Amines, alcohols, mild acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Nucleophilic Addition: Formation of amine or ether derivatives.
Scientific Research Applications
5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular signaling pathways, resulting in its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-6-hydroxy-3-phenyl-2-methylsulfanylpyrimidin-4-one: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.
5-ethyl-6-hydroxy-3-phenyl-2-ethylsulfanylpyrimidin-4-one: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.
5-ethyl-6-hydroxy-3-phenyl-2-butylsulfanylpyrimidin-4-one: Similar structure but with a butylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
The uniqueness of 5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propylsulfanyl group, in particular, may enhance its lipophilicity and ability to interact with biological membranes, contributing to its potential therapeutic applications.
Properties
IUPAC Name |
5-ethyl-6-hydroxy-3-phenyl-2-propylsulfanylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-10-20-15-16-13(18)12(4-2)14(19)17(15)11-8-6-5-7-9-11/h5-9,18H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXHUFGPPQRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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